molecular formula C14H18F3N3 B8143168 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B8143168
M. Wt: 285.31 g/mol
InChI Key: JRMVKKROQQCHLQ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that features a cyclobutyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine moiety facilitates its interaction with biological membranes. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine: Contains a morpholine ring instead of piperazine.

    1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine: Features a pyrrolidine ring instead of piperazine.

Uniqueness

1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its combination of a cyclobutyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3/c15-14(16,17)12-5-2-6-13(18-12)20-9-7-19(8-10-20)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMVKKROQQCHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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